molecular formula C11H13NO2S B13209947 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13209947
M. Wt: 223.29 g/mol
InChI Key: JCOGHRMVVDFHQF-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₃NO₂S It features a thiophene ring substituted with a cyclopropyl-hydroxyazetidinyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carboxylic acid
  • 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-methanol
  • 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-bromide

Uniqueness

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Biological Activity

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11_{11}H13_{13}NO2_2S
  • Molecular Weight: 223.29 g/mol
  • CAS Number: 1858824-50-6

The compound features a thiophene ring and an azetidine moiety, which may influence its biological reactivity and interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a therapeutic agent. The following sections summarize key findings related to its activity.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of compounds structurally similar to this compound. For example, compounds with thiophene rings have shown significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the thiophene moiety can enhance the antiproliferative effects.

CompoundIC50_{50} (µM)Cell Line
Compound A1.61 ± 1.92A431
Compound B1.98 ± 1.22HT29

These results suggest that the presence of specific functional groups can significantly impact the anticancer properties of thiophene derivatives, indicating that further exploration of this compound's analogs could yield promising therapeutic candidates.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the aldehyde group may participate in nucleophilic reactions with cellular targets, leading to modifications in protein function or DNA interactions.

Case Study 1: Anticancer Screening

A study conducted on a series of thiophene derivatives, including analogs of this compound, demonstrated significant growth inhibition in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The study utilized both in vitro assays and molecular docking simulations to assess binding affinities to key proteins involved in cancer progression.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds suggested that modifications to the azetidine ring could enhance protective effects against neurodegenerative diseases. The study indicated potential interactions with neurotransmitter systems, warranting further exploration into the neuropharmacological applications of this compound.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H13NO2S/c13-4-10-3-9(5-15-10)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2

InChI Key

JCOGHRMVVDFHQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CN(C2)C3=CSC(=C3)C=O)O

Origin of Product

United States

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